Potency Advantage in 5-Lipoxygenase (5-LOX) Inhibition Relative to Lobaric Acid
Protolichesterinic acid is a more potent inhibitor of arachidonate 5-lipoxygenase (5-LOX) compared to lobaric acid, a structurally distinct lichen metabolite also used as a 5-LOX inhibitor . The inhibitory effect is quantifiably stronger, as reflected in cell-based assays measuring downstream effects [1].
| Evidence Dimension | Anti-proliferative effect (ED50) in mitogen-stimulated lymphocytes |
|---|---|
| Target Compound Data | ED50 = 8.4 μg/mL |
| Comparator Or Baseline | Lobaric Acid: ED50 = 24.5 μg/mL |
| Quantified Difference | Protolichesterinic acid is ~2.9-fold more potent (8.4 μg/mL vs 24.5 μg/mL) |
| Conditions | Human peripheral blood lymphocytes stimulated with mitogen; thymidine uptake assay. |
Why This Matters
For researchers requiring a potent 5-LOX inhibitor for anti-inflammatory or cancer studies, the 2.9-fold higher potency translates to lower effective concentrations, potentially reducing off-target effects and cost per assay.
- [1] Ogmundsdóttir HM, et al. Anti-proliferative effects of lichen-derived inhibitors of 5-lipoxygenase on malignant cell-lines and mitogen-stimulated lymphocytes. J Pharm Pharmacol. 1998;50(1):107-15. View Source
